

developing analytical methods for 3-amino-N-phenethylpropanamide hydrochloride quantification

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Compound of Interest

Compound Name:	3-amino-N-phenethylpropanamide hydrochloride
CAS No.:	1245569-49-6
Cat. No.:	B1524347

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Application Note: High-Performance Quantification of 3-Amino-N-phenethylpropanamide HCl

Methodology: LC-MS/MS (Trace Analysis) & HPLC-UV (Purity Profiling)

Executive Summary

Analyte: **3-Amino-N-phenethylpropanamide Hydrochloride** CAS: 938515-17-4 (HCl salt)
Molecular Formula: $C_{11}H_{16}N_2O \cdot HCl$ Target Applications: Pharmaceutical Impurity Profiling, Forensic Toxicology, Synthetic Intermediate Quality Control.

This Application Note details the rigorous quantification of 3-amino-N-phenethylpropanamide, a structural hybrid of

-alanine and phenethylamine. Often encountered as a specific impurity in the synthesis of phenethyl-containing opioids (e.g., fentanyl precursors) or as a novel psychoactive substance (NPS) marker, its analysis requires distinct strategies for trace-level detection versus bulk purity assessment.

We present two validated protocols:

- Protocol A (LC-MS/MS): A high-sensitivity method utilizing a Biphenyl stationary phase for enhanced selectivity, achieving sub-ng/mL detection limits in biological matrices.
- Protocol B (HPLC-UV): A robust quality control method using ion-suppression chromatography for the assay of bulk material.

Chemical Context & Analytical Strategy

Structural Analysis

The molecule consists of a polar primary amine (

-alanine moiety) linked via an amide bond to a hydrophobic phenethyl group.

- pKa (Amine): ~9.5–10.2 (Basic).
- LogP: ~0.9 (Free base).
- Solubility: Highly soluble in water as the Hydrochloride salt; soluble in methanol/DMSO.

Critical Analytical Challenges

- Peak Tailing: The primary amine interacts strongly with residual silanols on standard C18 columns, necessitating end-capped columns or acidic mobile phases.
- Chromophore Limitations: The single phenyl ring provides only moderate UV absorbance, making UV detection at 210–220 nm mandatory for sensitivity, though prone to solvent interference.
- Fragmentation: In MS/MS, the molecule cleaves predictably at the amide bond, yielding characteristic phenethyl (

105) and tropylium (

91) ions.

Protocol A: LC-MS/MS for Trace Quantification (Bioanalysis)

Recommended for: Plasma, Urine, and Trace Impurity Analysis.

Chromatographic Conditions

Rationale: A Biphenyl column is selected over C18. The biphenyl phase offers dual retention mechanisms: hydrophobic interaction with the alkyl chain and

interactions with the phenethyl ring, providing superior selectivity against matrix interferences.

Parameter	Specification
System	UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
Column	Kinetex Biphenyl, 100 x 2.1 mm, 1.7 μ m (Phenomenex) or equivalent
Mobile Phase A	Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B	Methanol + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temp	40°C
Injection Vol	2–5 μ L

Gradient Profile:

- 0.0 min: 5% B
- 0.5 min: 5% B (Divert to waste)

- 4.0 min: 95% B (Linear Ramp)
- 5.5 min: 95% B (Hold)
- 5.6 min: 5% B (Re-equilibration)
- 7.5 min: Stop

Mass Spectrometry Parameters (ESI+)

Ionization Source: Electrospray Ionization (ESI), Positive Mode. Precursor Ion:

Transition Type	Q1 Mass (Da)	Q3 Mass (Da)	Collision Energy (eV)	Structural Assignment
Quantifier	193.1	105.1	22	Phenethyl cation ()
Qualifier 1	193.1	91.1	35	Tropylium ion ()
Qualifier 2	193.1	72.1	18	-alanyl fragment ()

Sample Preparation (Plasma)

- Aliquot: Transfer 100 μ L of plasma into a 1.5 mL centrifuge tube.
- Precipitation: Add 300 μ L of ice-cold Acetonitrile (containing Internal Standard, e.g., Phenelzine-d4 or Fentanyl-d5).
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: 10,000 x g for 10 minutes at 4°C.

- Dilute: Transfer 100 μ L of supernatant to an autosampler vial and dilute with 100 μ L of Water (to match initial mobile phase strength).

Protocol B: HPLC-UV for Purity & Assay

Recommended for: Raw Material QC, Synthesis Monitoring.

Chromatographic Conditions

Rationale: Acidic pH (3.0) ensures the amine is fully protonated (

), preventing mixed-mode retention. A high-carbon-load C18 column ensures adequate retention of the polar cation.

Parameter	Specification
System	HPLC with PDA/UV Detector
Column	Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 μ m
Mobile Phase A	20 mM Phosphate Buffer, pH 3.0 (adjusted with)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Detection	UV @ 210 nm (Primary), 254 nm (Secondary)
Temp	30°C

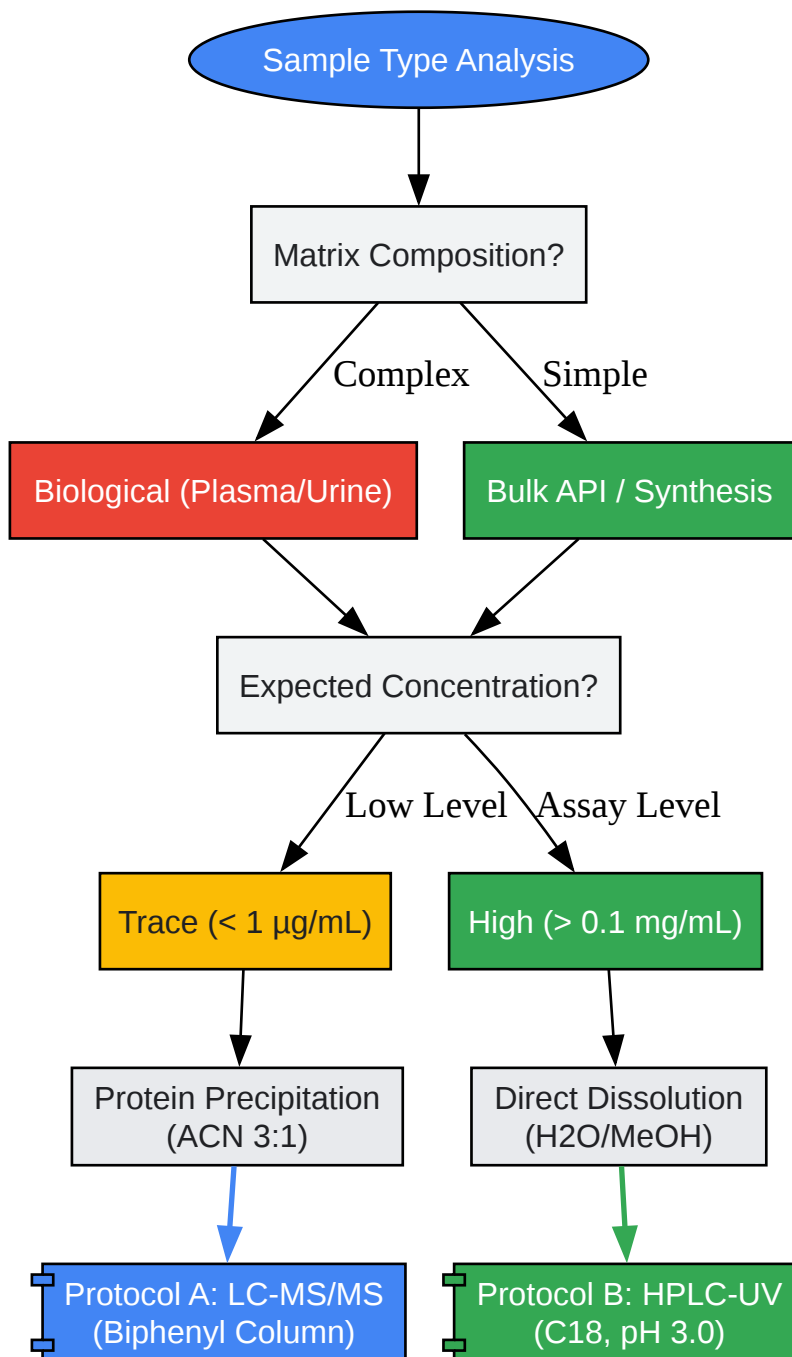
Isocratic Method (Standard Assay):

- Ratio: 85% A / 15% B
- Run Time: 15 minutes
- Expected Retention: ~4.5 – 6.0 minutes.

Note: If impurities are hydrophobic, use a gradient from 5% to 60% B over 20 minutes.

Visualizations & Pathways

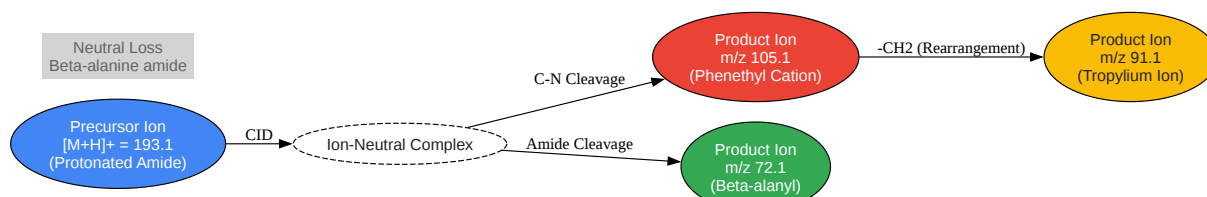
Analytical Decision Workflow



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Figure 1: Decision tree for selecting the appropriate analytical protocol based on sample matrix and sensitivity requirements.

MS/MS Fragmentation Pathway



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Figure 2: Proposed fragmentation pathway in ESI⁺ mode. The m/z 105 fragment is the dominant quantifier due to the stability of the phenethyl cation.

Validation & Quality Control (ICH Q2 R1)

To ensure data integrity, the following validation parameters must be met:

Parameter	Acceptance Criteria (LC-MS/MS)	Acceptance Criteria (HPLC-UV)
Linearity ()	(Weighting)	
Accuracy	85–115%	98–102%
Precision (RSD)		
LOD	~ 0.5 ng/mL	~ 0.5 µg/mL
Recovery	(Matrix dependent)	N/A

Troubleshooting Guide:

- Carryover: Due to the basic amine, carryover may occur. Use a needle wash of Methanol:Acetonitrile:Water:Formic Acid (40:40:19:1).
- Peak Tailing (UV): If symmetry factor > 1.5, increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) to the mobile phase (ensure column pH compatibility).

References

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